N-[(1R)-1-phenylethyl]oxan-4-amine
Description
N-[(1R)-1-Phenylethyl]oxan-4-amine is a chiral amine derivative featuring a (1R)-1-phenylethyl group attached to a tetrahydropyran-4-amine (oxan-4-amine) moiety. The compound’s stereochemistry and structural features make it a valuable intermediate in pharmaceutical synthesis and asymmetric catalysis. The (1R)-configured phenylethyl group contributes to enantioselective interactions, while the oxan-4-amine group provides a rigid, oxygen-containing heterocycle that enhances metabolic stability compared to linear amine analogs .
Properties
IUPAC Name |
N-[(1R)-1-phenylethyl]oxan-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO/c1-11(12-5-3-2-4-6-12)14-13-7-9-15-10-8-13/h2-6,11,13-14H,7-10H2,1H3/t11-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SLWFJVYWKIATHJ-LLVKDONJSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)NC2CCOCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C1=CC=CC=C1)NC2CCOCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(1R)-1-phenylethyl]oxan-4-amine typically involves the cyclization of appropriate precursors. One common method is the intramolecular cyclization through C-O bond formation, which can be achieved via epoxide ring opening followed by ring closing . Another approach involves the use of electrophilic halocyclization of alcohols .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. large-scale synthesis would likely involve optimized versions of the laboratory methods mentioned above, with a focus on yield, purity, and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
N-[(1R)-1-phenylethyl]oxan-4-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: It can participate in nucleophilic substitution reactions, where the amine group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like alkyl halides and acyl chlorides are used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce various amine derivatives.
Scientific Research Applications
N-[(1R)-1-phenylethyl]oxan-4-amine is used in various scientific research fields, including:
Chemistry: As a synthetic intermediate in the preparation of more complex molecules.
Medicine: Research into its potential therapeutic effects and mechanisms of action.
Industry: Used in the synthesis of materials and chemicals with specific properties.
Mechanism of Action
The mechanism by which N-[(1R)-1-phenylethyl]oxan-4-amine exerts its effects involves its interaction with molecular targets and pathways.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table and analysis highlight key structural, physicochemical, and functional differences between N-[(1R)-1-phenylethyl]oxan-4-amine and related compounds:
Table 1: Comparative Analysis of this compound and Analogues
Structural and Functional Insights:
Substituent Diversity :
- The oxan-4-amine group in the target compound distinguishes it from benzamide (e.g., OT4) or glycinate ester analogs. This heterocyclic group likely improves solubility and metabolic stability compared to aromatic or linear amine derivatives .
- Electron-withdrawing groups (e.g., nitro, trifluoromethyl in FtsZ/DprE1 inhibitors) enhance binding to bacterial targets but may reduce bioavailability compared to the oxan-4-amine’s neutral scaffold .
Stereochemical Impact :
- The (1R)-phenylethyl configuration is critical for enantioselectivity. For example, diastereomers in exhibit starkly different optical rotations ([α]20D ranging from −116° to +27°), underscoring the role of stereochemistry in biological activity and synthetic utility .
Biological Activity: Benzamide derivatives (e.g., OT4) target Mycobacterium tuberculosis enzymes (DprE1, FtsZ), leveraging hydrogen bonding from amide and hydroxyamino groups .
Synthetic Utility :
- The oxan-4-amine’s rigid structure may facilitate asymmetric catalysis, as seen in phosphoramidite-copper complexes for C–C bond formation (e.g., ) .
- Azido-containing analogs () serve as intermediates for Huisgen cycloaddition, whereas glycinate esters () are precursors for peptide-like structures .
Key Research Findings and Trends
Stereodivergent Synthesis :
- Methods for enantiomerically pure diamines () and boranamines () demonstrate the feasibility of tailoring (1R)-phenylethyl derivatives for specific applications, such as antiviral or anticancer agents .
Limitations and Gaps :
- Data gaps exist for the target compound’s solubility, toxicity, and exact biological targets. Comparative studies with in vitro assays are needed to validate its advantages over benzamide or glycinate analogs.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
